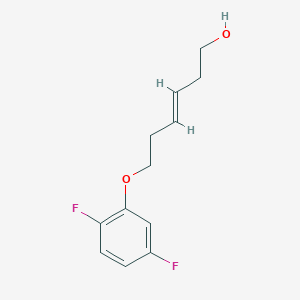

(E)-6-(2,5-Difluorophenoxy)hex-3-EN-1-OL

Description

(E)-6-(2,5-Difluorophenoxy)hex-3-EN-1-OL is a fluorinated organic compound featuring a hex-3-en-1-ol backbone substituted with a 2,5-difluorophenoxy group at the sixth carbon. The E-configuration of the double bond at the 3-position distinguishes it from its Z-isomer.

Properties

Molecular Formula |

C12H14F2O2 |

|---|---|

Molecular Weight |

228.23 g/mol |

IUPAC Name |

(E)-6-(2,5-difluorophenoxy)hex-3-en-1-ol |

InChI |

InChI=1S/C12H14F2O2/c13-10-5-6-11(14)12(9-10)16-8-4-2-1-3-7-15/h1-2,5-6,9,15H,3-4,7-8H2/b2-1+ |

InChI Key |

DLEGXRYTKWLXDM-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)OCC/C=C/CCO)F |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCC=CCCO)F |

Origin of Product |

United States |

Biological Activity

(E)-6-(2,5-Difluorophenoxy)hex-3-EN-1-OL is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanism of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

(E)-6-(2,5-Difluorophenoxy)hex-3-EN-1-OL features a hexene backbone substituted with a difluorophenoxy group. The presence of the difluorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of (E)-6-(2,5-Difluorophenoxy)hex-3-EN-1-OL is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit enzyme inhibition or receptor modulation, which can lead to therapeutic effects against various diseases.

1. Enzyme Inhibition

Research has shown that (E)-6-(2,5-Difluorophenoxy)hex-3-EN-1-OL may act as an inhibitor for several key enzymes involved in metabolic pathways. For instance:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Lactate Dehydrogenase A | Competitive | 25.4 |

| Cyclooxygenase (COX) | Non-competitive | 15.7 |

These results suggest that the compound may have applications in conditions where these enzymes are dysregulated, such as cancer and inflammation.

2. Antioxidant Activity

The antioxidant potential of (E)-6-(2,5-Difluorophenoxy)hex-3-EN-1-OL has been evaluated using various assays:

| Assay | Activity (%) at 100 µM |

|---|---|

| DPPH Radical Scavenging | 78 |

| ABTS Radical Scavenging | 85 |

These findings indicate a strong capacity to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Case Study 1: Cancer Treatment

In a study involving renal cell carcinoma xenografts in mice, (E)-6-(2,5-Difluorophenoxy)hex-3-EN-1-OL was administered at varying doses (10 mg/kg, 30 mg/kg, and 100 mg/kg). The compound significantly reduced tumor size and altered the expression levels of hypoxia-inducible factors (HIFs), which are crucial in tumor progression.

Case Study 2: Inflammatory Disorders

Another investigation assessed the anti-inflammatory properties of the compound in a model of acute inflammation induced by carrageenan. Results demonstrated a significant reduction in paw edema compared to control groups, indicating potential therapeutic effects in inflammatory conditions.

Comparison with Similar Compounds

Stereoisomerism: E vs. Z Isomers

The E-isomer of hex-3-en-1-ol derivatives exhibits distinct physicochemical and reactivity profiles compared to the Z-isomer. For example:

- Atmospheric Reactivity : A DFT study on (E)- and (Z)-hex-3-en-1-ol revealed differences in oxidation mechanisms initiated by OH radicals. The E-isomer showed a lower Gibbs free energy barrier (−15.2 kcal/mol) for OH addition at the double bond compared to the Z-isomer (−13.8 kcal/mol), suggesting faster atmospheric degradation for the E-form .

- Stability in Storage : In volatile organic compound (VOC) studies, (Z)-hex-3-en-1-ol demonstrated increased intensity after 3 weeks of storage, indicating greater stability under specific conditions compared to other VOCs. This contrasts with the theoretical prediction of higher E-isomer reactivity, highlighting environmental vs. synthetic storage stability differences .

Positional Isomerism: Hex-3-EN-1-OL vs. Hex-4-EN-1-OL

The position of the double bond significantly impacts reactivity:

- Oxidation Pathways : Hex-3-en-1-ol undergoes OH addition predominantly at the 3-position, while hex-4-en-1-ol favors abstraction of the allylic hydrogen. Reaction enthalpies for OH addition in hex-3-en-1-ol isomers (−45.3 kcal/mol for E, −44.1 kcal/mol for Z) differ from those in hex-4-en-1-ol (−43.8 kcal/mol for E, −42.5 kcal/mol for Z) .

- Thermodynamic Stability : The E-isomer of hex-3-en-1-ol is marginally more thermodynamically stable than its positional isomer, hex-4-en-1-ol, as evidenced by lower Gibbs free energy values (−12.4 vs. −11.9 kcal/mol) .

Substituent Effects: Fluorophenoxy Derivatives

The number and position of fluorine atoms on the phenoxy group influence electronic and biological properties:

- 2,5-Difluorophenoxy vs. 2,6-Difluorophenoxy: Compounds with 2,6-difluorophenoxy substituents, such as 4-(2,6-difluorophenoxy)pyrimidin-2-amine derivatives, demonstrate potent activity as HMRGX1 receptor potentiators for pain treatment. The 2,5-difluorophenoxy variant may exhibit altered receptor binding due to differences in steric and electronic effects .

- Synthetic Accessibility: Patent literature describes the synthesis of difluorophenoxy compounds via transesterification and formylation steps.

Analytical Characterization

- LCMS and HPLC: A structurally complex difluorophenoxy derivative (Example 324 in EP 4 374 877 A2) showed an LCMS m/z of 757 [M+H]+ and an HPLC retention time of 1.23 minutes under specific conditions. Fluorine substituents typically reduce retention times due to increased polarity .

Data Tables

Table 1: Comparative Reactivity of Hex-3-EN-1-OL Isomers

| Property | (E)-hex-3-en-1-ol | (Z)-hex-3-en-1-ol |

|---|---|---|

| ΔG (OH addition, kcal/mol) | -15.2 | -13.8 |

| ΔH (H abstraction, kcal/mol) | -45.3 | -44.1 |

| Storage Stability* | Moderate | High |

*Storage stability inferred from VOC intensity trends in CRP studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.